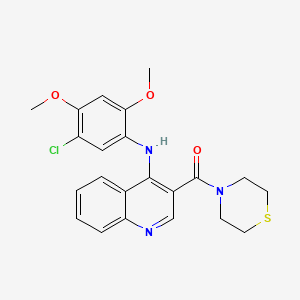

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Description

Properties

IUPAC Name |

[4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S/c1-28-19-12-20(29-2)18(11-16(19)23)25-21-14-5-3-4-6-17(14)24-13-15(21)22(27)26-7-9-30-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKUNHQWNOBZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .

Scientific Research Applications

Preliminary studies suggest that compounds similar to CM-29 exhibit a range of biological activities. These include:

- Anticancer Activity : CM-29 has shown promise in inhibiting tumor cell proliferation. Its structural analogs have been tested against various human tumor cell lines, revealing significant antiproliferative effects .

- Antimicrobial Properties : The unique combination of functional groups in CM-29 suggests potential activity against bacterial infections, which could be beneficial in dual-action therapies targeting both cancer and infections.

Case Studies and Research Findings

Several studies have documented the effects of CM-29 and similar compounds on cancer cells:

- In Vitro Studies : A study investigating the anticancer properties of quinoline derivatives found that compounds with structural similarities to CM-29 exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Mechanistic Insights : Research focusing on the mechanism of action highlighted that certain derivatives can disrupt microtubule formation and induce cell cycle arrest, leading to apoptosis in cancer cells .

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of CM-29 based on its chemical structure. These models help identify the most promising candidates for further development in drug discovery.

Mechanism of Action

The mechanism of action of (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Quinoline Derivatives with Aryl Substituents

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (): This compound shares the quinoline backbone but differs in substituents. The 4-position is occupied by an amino group instead of a 5-chloro-2,4-dimethoxyphenylamino moiety, and the 3-position has a 4-methoxyphenyl group rather than a thiomorpholino methanone. The absence of sulfur (thiomorpholine) and the presence of a simpler aryl group may reduce metabolic stability compared to the target compound .

- (4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone (): Features a 4-chloro-6-methoxyquinoline core with a p-tolyl methanone group. The lack of an amino linker at the 4-position and the replacement of thiomorpholine with a non-polar tolyl group likely alter solubility and target affinity .

Thiazole and Thiophene Analogues

- (2-Anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone (): Replaces the quinoline core with a thiazole ring. The 4-chlorophenyl methanone and anilino groups are structurally analogous to the target compound’s chloro-dimethoxyphenylamino moiety, but the thiazole system may confer different electronic properties and binding modes .

- [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone (): Contains a sulfonyl-thiophene scaffold.

Morpholine/Thiomorpholine-Containing Compounds

- The substitution of oxygen (morpholine) with sulfur (thiomorpholine) in the target compound may enhance lipophilicity and alter pharmacokinetics .

Physicochemical Data

*Calculated based on molecular formula.

Key Structural Advantages of the Target Compound

- Dual Electron-Donating/Withdrawing Groups : The 2,4-dimethoxy groups enhance solubility, while the chloro substituent increases membrane permeability.

- Thiomorpholine vs. Morpholine : Sulfur’s larger atomic radius and lower electronegativity may strengthen hydrophobic interactions in target binding compared to oxygen-based morpholine .

Biological Activity

The compound (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone , commonly referred to as CM-29 , is a synthetic organic molecule belonging to the class of quinoline derivatives. Its unique structure, featuring a quinoline moiety linked to a thiomorpholine group, positions it as a promising candidate for various biological applications, particularly in cancer therapy.

Chemical Structure

The chemical formula for CM-29 is , with a molecular weight of approximately 443.9 g/mol. The compound's IUPAC name is:

This structure includes functional groups that are known to influence its biological activity.

The biological activity of CM-29 is primarily attributed to its ability to inhibit specific kinases, particularly Flt-3 , which is overexpressed in various cancers such as acute myeloid leukemia (AML). By targeting these kinases, CM-29 may disrupt critical signaling pathways involved in cell proliferation and survival, leading to potential therapeutic effects against cancer.

Biological Activity Overview

Preliminary studies indicate that CM-29 exhibits a range of biological activities, including:

- Anticancer Activity : Demonstrated potential in inhibiting cancer cell growth and inducing apoptosis in leukemia cell lines.

- Antimicrobial Properties : Similar quinoline derivatives have shown efficacy against various microbial strains.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested based on structural similarities with other anti-inflammatory agents.

Research Findings and Case Studies

- Inhibition of Flt-3 Kinase : Research indicates that CM-29 can effectively inhibit Flt-3 kinase activity, which is crucial for the survival and proliferation of AML cells. This inhibition could lead to reduced tumor growth and increased sensitivity to other chemotherapeutic agents.

- Cell Viability Assays : In vitro studies using MTT assays have shown that CM-29 significantly reduces the viability of AML cell lines in a dose-dependent manner. The IC50 values observed were comparable to established chemotherapeutics, suggesting its potential as an effective treatment option .

- Computational Studies : QSAR (Quantitative Structure–Activity Relationship) models have been employed to predict the biological activity of CM-29 based on its chemical structure. These models suggest that modifications to the thiomorpholine group could enhance its potency against targeted kinases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of CM-29 compared with other quinoline derivatives:

| Compound Name | Structure | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|---|

| CM-29 | CM-29 | Anticancer, Antimicrobial | ~10 | Flt-3 |

| Compound A | Compound A | Anticancer | ~12 | B-Raf |

| Compound B | Compound B | Antimicrobial | ~15 | Various |

Future Directions

Further research is warranted to explore:

- In Vivo Efficacy : Animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of CM-29 in live models.

- Mechanistic Studies : Understanding the precise molecular mechanisms through which CM-29 exerts its effects will be crucial for optimizing its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Condensation of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl catalysis) .

- Amino linkage : Coupling 5-chloro-2,4-dimethoxyaniline to the quinoline scaffold via Buchwald-Hartwig amination or Ullmann-type reactions, requiring palladium catalysts and elevated temperatures (~100–120°C) .

- Thiomorpholine incorporation : Thiomorpholino methanone introduction via nucleophilic acyl substitution, using DMF or THF as solvents and bases like K₂CO₃ .

- Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of thiomorpholine), solvent polarity, and reaction time (12–24 hours) improves yields (>60%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃), quinoline protons (δ ~8.0–9.0 ppm), and thiomorpholine protons (δ ~2.5–3.5 ppm for S-CH₂) .

- FT-IR : Identify carbonyl stretching (C=O at ~1650–1700 cm⁻¹) and N-H bending (amine linkage at ~3300 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₃ClN₃O₃S: 484.12) .

- X-ray crystallography : Resolve spatial arrangement of the chloro-dimethoxyphenyl and thiomorpholino groups .

Q. What preliminary assays are recommended to assess the compound’s bioactivity?

- Methodological Answer :

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Test kinase or protease inhibition via fluorescence-based kits (e.g., ADP-Glo™ for ATPase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

- Methodological Answer :

- Modify substituents : Replace thiomorpholine with morpholine or piperazine to compare solubility and target binding .

- Halogen variation : Substitute 5-Cl with F or Br to assess electronic effects on receptor affinity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., H-bonding with quinoline-N) .

- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What strategies mitigate discrepancies in biological activity data across different experimental models?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum concentrations .

- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

- Cross-validate : Compare in vitro results with ex vivo models (e.g., 3D tumor spheroids) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish significant differences (p<0.05) .

Q. How can computational methods predict metabolic stability and toxicity of this compound?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hERG inhibition, and Ames mutagenicity .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation at quinoline-C4) via GLORYx or MetaTox .

- In silico toxicity : Apply ProTox-II to predict hepatotoxicity and carcinogenicity thresholds .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified proteins (e.g., topoisomerase II) .

- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.